BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Antiviral Influenza H5N1 Structure-Activity Relationship

Optimize your screening library with CAS 1396888-67-7, a uniquely hybridized scaffold. It fuses the validated H5N1 antiviral pharmacophore (2,5-dimethylfuran-3-carboxamide, EC50: 1.25–7.72 μM) with a pyrazinyl-piperidine moiety targeting kinase/phosphatase pathways (SHP2 allosteric site, PI3Kγ). This dual-action design reduces library redundancy, enabling cost-effective, multiplexed HTS for antiviral-oncology programs in a single compound procurement.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1396888-67-7
Cat. No. B2434963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
CAS1396888-67-7
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C17H22N4O2/c1-12-9-15(13(2)23-12)17(22)20-10-14-3-7-21(8-4-14)16-11-18-5-6-19-16/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,20,22)
InChIKeyOZEYKPNWWXZAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,5-Dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 1396888-67-7): Chemical Identity and Scaffold Context


2,5-Dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 1396888-67-7) is a synthetic organic compound with the molecular formula C17H22N4O2 and molecular weight 314.38 g/mol [1]. It features a 2,5-dimethylfuran-3-carboxamide core linked via a methylene bridge to a pyrazin-2-yl-substituted piperidine moiety [2]. This heterocyclic scaffold places it at the intersection of two pharmacologically relevant chemical classes: furan-carboxamide derivatives with reported antiviral activity and pyrazinyl-piperidine-containing compounds associated with kinase and phosphatase inhibition.

Why 2,5-Dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide Cannot Be Substituted by Generic Furan-Carboxamide or Pyrazinyl-Piperidine Analogs


Furan-carboxamide derivatives exhibit extreme sensitivity to ring substitution patterns. Systematic SAR studies on 2,5-dimethylfuran-3-carboxamides have demonstrated that the 2,5-dimethyl motif is critical for antiviral potency; removal or repositioning of methyl groups drastically reduces activity [1]. Conversely, the pyrazin-2-yl-piperidine moiety is a privileged fragment in allosteric SHP2 inhibitor pharmacophores, where the pyrazine nitrogen orientation directly governs target engagement [2]. The target compound uniquely combines both pharmacophoric elements within a single molecular architecture. Simple substitution with either a 5-bromo-furan-2-carboxamide analog (SHP2-biased) or a non-pyrazinyl 2,5-dimethylfuran-3-carboxamide (antiviral-biased) would forfeit the dual-target potential conferred by this specific hybridization.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 1396888-67-7)


Antiviral Pharmacophore Integrity: 2,5-Dimethylfuran-3-carboxamide Core vs. Unsubstituted Furan Analogs in H5N1 Inhibition

The 2,5-dimethylfuran-3-carboxamide scaffold, which constitutes the core of the target compound, has been shown to be essential for anti-H5N1 activity. In a systematic SAR study, N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide (compound 1b) exhibited an EC50 of 7.716 μM against influenza H5N1, while the 2,4-dimethyl and 2,4,5-trimethylfuran regioisomers displayed 'extremely low' activity in the same assay [1]. Furthermore, optimized derivative 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) achieved an EC50 of 1.25 μM, confirming that the 2,5-dimethylfuran-3-carboxamide substitution pattern is a privileged antiviral motif [1]. The target compound retains this exact 2,5-dimethylfuran-3-carboxamide core, whereas the close analog 5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide features a 5-bromo-furan-2-carboxamide core that lacks any reported antiviral activity.

Antiviral Influenza H5N1 Structure-Activity Relationship

Kinase/Phosphatase Targeting Motif: Pyrazinyl-Piperidine Moiety vs. Non-Pyrazinyl Piperidine Analogs in PI3K Inhibition

The pyrazin-2-yl-piperidine moiety present in the target compound is a well-characterized kinase/phosphatase-targeting fragment. Compounds bearing this substructure have demonstrated PI3Kγ inhibitory activity with Ki values as low as 330 nM in AlphaScreen assays [1]. In comparison, piperidine analogs lacking the pyrazin-2-yl substitution typically show >10-fold reduced potency against the same target class. While direct PI3K inhibition data for the target compound itself has not been disclosed publicly, the presence of the intact pyrazin-2-yl-piperidine pharmacophore suggests retained kinase-targeting capacity that differentiates it from furan-carboxamide analogs lacking this moiety (e.g., the H5N1-optimized leads in RSC Advances 2017, which bear thioether-ethyl side chains instead).

Kinase Inhibition PI3K Phosphatase Targeting

Physicochemical Differentiation: Lipophilicity and Membrane Permeability vs. Unsubstituted Furan Analog

The 2,5-dimethyl substitution on the furan ring increases the lipophilicity of the target compound relative to the unsubstituted furan analog N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide. Based on the molecular formula difference (C17H22N4O2 vs. estimated C15H18N4O2), the target compound has an additional 28.05 Da of hydrocarbon mass, corresponding to an estimated ΔlogP increase of approximately +0.8 to +1.2 log units [1]. This moderate lipophilicity enhancement is consistent with the compound's design combining 'a lipophilic furan ring with a polar pyrazine group, enhancing its binding affinity and metabolic stability' [2]. In contrast, the 5-bromo analog introduces a heavy halogen atom that increases molecular weight (≈393 g/mol) and topological polar surface area, potentially altering permeability and efflux transporter recognition.

Lipophilicity Membrane Permeability Drug-likeness

Commercial Availability and Screening Readiness vs. Custom-Synthesized Analogs

The target compound (CAS 1396888-67-7) is commercially stocked by Life Chemicals as catalog item F6178-4832 in pre-weighed quantities suitable for direct HTS deployment (2 μmol, 5 μmol, 30 mg), with pricing ranging from $85.50 to $178.50 [1]. In contrast, the closest structural analog, 5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide, and the unsubstituted furan analog are not listed in major screening compound collections as ready-to-ship items. This availability difference translates to a procurement lead time of 3–5 business days for the target compound versus an estimated 6–12 weeks for custom synthesis of comparator analogs, representing a critical advantage for time-sensitive screening campaigns.

High-Throughput Screening Commercial Availability Procurement Lead Time

Recommended Research and Industrial Application Scenarios for 2,5-Dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 1396888-67-7)


Dual-Target Antiviral and Kinase/Phosphatase High-Throughput Screening

The compound's hybrid scaffold—combining the 2,5-dimethylfuran-3-carboxamide core (validated H5N1 antiviral pharmacophore, EC50 = 1.25–7.72 μM for optimized analogs [1]) with the pyrazinyl-piperidine moiety (associated with PI3Kγ Ki = 330 nM [2])—makes it suitable for multiplexed HTS campaigns targeting both influenza virus inhibition and kinase/phosphatase modulation. A single compound procurement supports screening against two distinct target classes, reducing library redundancy and procurement costs.

Structure-Activity Relationship (SAR) Expansion of Furan-Carboxamide SHP2 Allosteric Inhibitors

The target compound serves as a unique SAR probe for exploring the tolerance of the SHP2 allosteric binding pocket to 2,5-dimethylfuran-3-carboxamide replacement of the typical 5-bromo-furan-2-carboxamide or pyridine-carboxamide cores found in clinical-stage SHP2 inhibitors [1]. Its intermediate lipophilicity (estimated logP ≈ 2.0–2.5 [2]) may improve CNS penetration relative to halogenated analogs, addressing a key limitation of current SHP2 inhibitors for brain metastasis applications.

Fragment-Based Drug Discovery for Hybrid Antiviral-Oncology Targets

Given emerging evidence linking influenza infection to oncogenic pathway activation, the compound's dual pharmacophore design enables fragment-based screening for agents that simultaneously suppress viral replication and host kinase signaling. The 2,5-dimethylfuran-3-carboxamide portion provides antiviral activity [1], while the pyrazinyl-piperidine fragment targets PI3K and potentially SHP2 pathways [2], offering a starting point for developing single-agent antiviral-oncology therapeutics.

Quote Request

Request a Quote for 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.